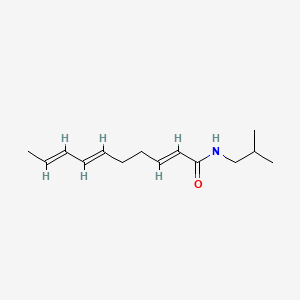
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as geranylgeranylacetamide, and it is a member of the amide family of compounds. In
Aplicaciones Científicas De Investigación
Natural Sources and Isolation
Isolation from Zanthoxylum nitidum : A study identified a new alkylamide, (2E,6E,8E)-N-(2-methylpropyl)-10-oxo-2,6,8-decatrienamide, isolated from the stems of Zanthoxylum nitidum. This compound exhibited slight antioxidant activities but no antibacterial activity against Streptococcus mutans, a bacteria causing dental caries (Chakthong et al., 2019).
Identification from Zanthoxylum bungeanum : Another study reported the isolation of similar compounds from the pericarps of Zanthoxylum bungeanum, contributing to the understanding of the chemical composition of this plant (Huang et al., 2012).
Biological Activity and Applications
Extraction Methods and Composition : Research on Spilanthes americana showed different extraction methods (SDE and SFE) affecting the composition of extracts, including nitrogenated compounds like N-(isobutyl)-2E,6Z,8E-decatrienamide (Stashenko et al., 1996).
Role in Plant Growth and Development : Alkamides like N-isobutyl-(2E,6Z,8E)-decatrienamide have been found to affect the root architecture and cell division in plants like Arabidopsis thaliana, suggesting a hormonal role for these compounds in plant growth (Ramírez-Chávez et al., 2011).
Antiplasmodial Activity : A study on Acmella ciliata identified alkamides, including (2E,6E,8E)-N-isobutyl-2,6,8-decatrienamide, showing antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Silveira et al., 2016).
In Vitro Cultures for Compound Production : In vitro callus cultures of Spilanthes paniculata were used for the quantification and determination of N-alkylamides, including (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, demonstrating the potential of cell cultures for compound production (Rajendran et al., 2017).
Chemical Analysis in Various Culture Products : Chemical analysis of in vitro plantlets of Spilanthes acmella identified N-isobutyl-2E, 6Z, 8E-decatrienamide (spilanthol) as a naturally occurring insecticide, highlighting the insecticidal potential of these compounds (Leng et al., 2011).
Use in Pheromone Studies : Research on the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, included the study of similar compounds to understand the pheromonal activity and attractancy in insects (Dunkelblum et al., 1995).
Propiedades
IUPAC Name |
(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOCHUWSGYYSFW-RXTMUMTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide | |
CAS RN |
76361-77-8 |
Source


|
| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

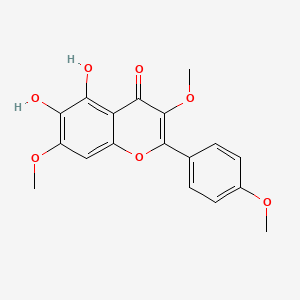
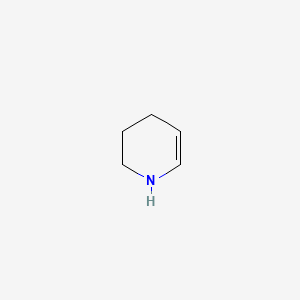


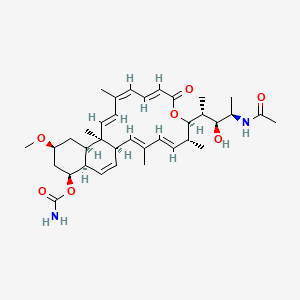
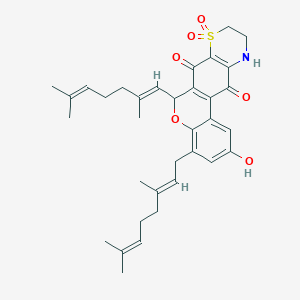
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
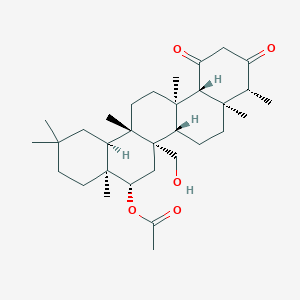
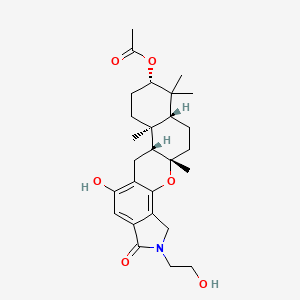
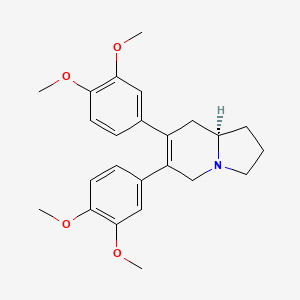
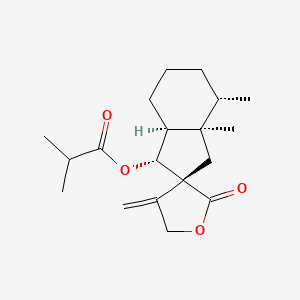
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)